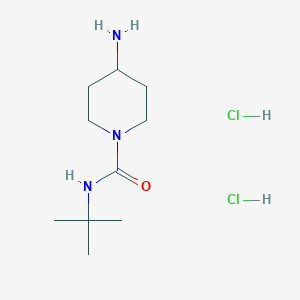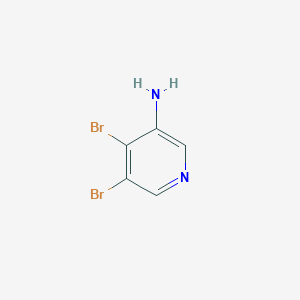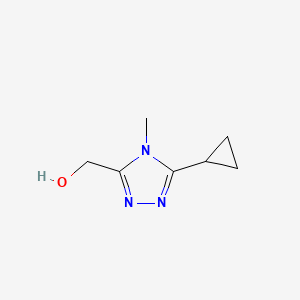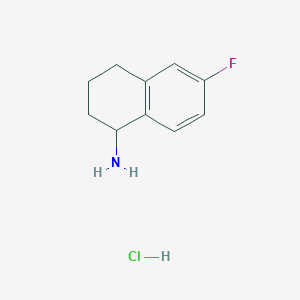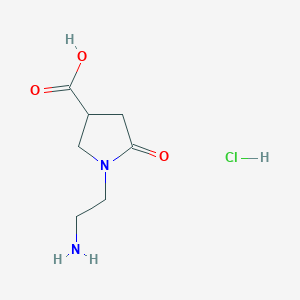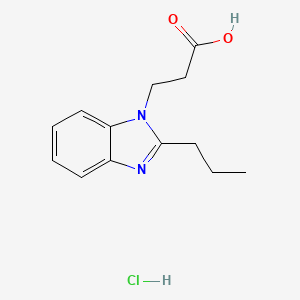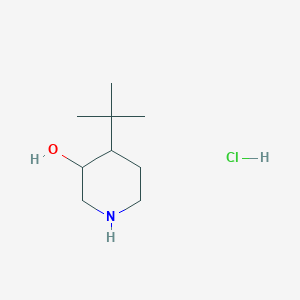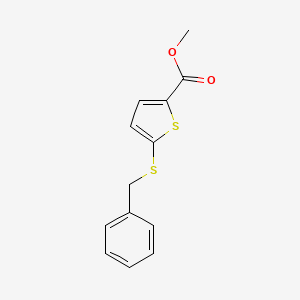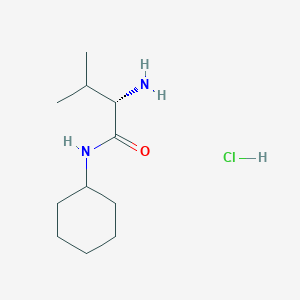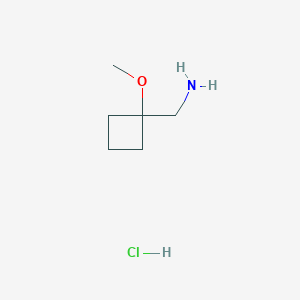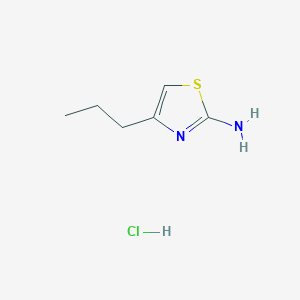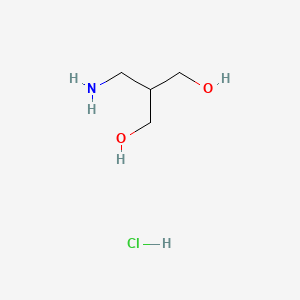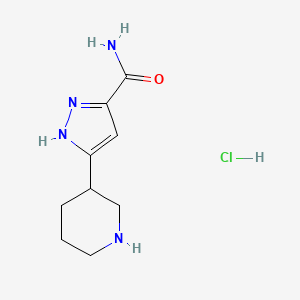
5-(哌啶-3-基)-1H-吡唑-3-甲酰胺盐酸盐
描述
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is a compound that features a piperidine ring, a pyrazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
科学研究应用
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, malaria, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the piperidine ring is essential for chiral optimization .
Pharmacokinetics
It’s known that certain piperidine derivatives have enhanced cns pharmacokinetic properties .
生化分析
Biochemical Properties
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as γ-aminobutyric acid (GABA) uptake inhibitors and ionotropic glutamate receptors . These interactions are crucial for modulating neurotransmitter levels and receptor activities, which can influence various physiological processes.
Cellular Effects
The effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of neurotransmitters like GABA, thereby altering neuronal signaling . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. For example, this compound has been shown to inhibit GABA uptake by binding to its transporters, thereby increasing the availability of GABA in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride in animal models vary with different dosages. At lower doses, this compound can modulate neurotransmitter levels and receptor activities without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can influence metabolic flux and metabolite levels by interacting with key enzymes involved in neurotransmitter synthesis and degradation . These interactions are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. The use of ionic liquids as catalysts in multi-component reactions is a notable example, as it allows for the synthesis of substituted piperidines and dihydropyrrol-2-ones in a single step .
化学反应分析
Types of Reactions
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 1-(4-fluorobenzyl)piperidin-4-yl
- 4-fluorophenylmethanol
- 1-(3,4-dichlorobenzyl)piperidin-4-yl
Uniqueness
What sets 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6;/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDLKARSWNDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
